![molecular formula C14H10FNO2 B1461345 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile CAS No. 1153105-84-0](/img/structure/B1461345.png)
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile
Overview
Description
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is a chemical compound with the molecular formula C14H10FNO2 . It has a molecular weight of 243.24 . The compound is used in various scientific and industrial applications .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is 1S/C14H10FNO2/c1-17-13-4-2-3-5-14 (13)18-12-7-6-10 (9-16)8-11 (12)15/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile has a molecular weight of 243.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Research
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is a specialized chemical compound used in various chemical research . Its unique structure and properties make it a valuable tool for scientists studying different chemical reactions and processes .
Non-Linear Optics
A study has shown that 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile exhibits promising properties in the field of non-linear optics . The first order hyperpolarizability of this compound was predicted using quantum chemistry calculations, suggesting that it could be a useful tool for future applications in non-linear optics .
Vibrational Analysis
The same study also conducted a vibrational analysis of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile . This kind of analysis can provide valuable insights into the molecular properties of the compound .
Molecular Geometry Optimization
The compound’s molecular geometry was optimized as part of the same study . Understanding the optimal molecular geometry of a compound is crucial for predicting its behavior in various contexts .
Study of Electronic Properties
The study also investigated the electronic properties of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile . This included an examination of the compound’s highest occupied molecular orbitals (HOMO) energy and lowest unoccupied molecular orbitals (LUMO) energy .
Thermodynamic Properties Analysis
The thermodynamic properties of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile were also studied using density functional theory . This kind of analysis can provide important information about the stability of the compound and its reactions under different conditions .
properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-17-13-4-2-3-5-14(13)18-12-7-6-10(9-16)8-11(12)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRIAJXZSXISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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